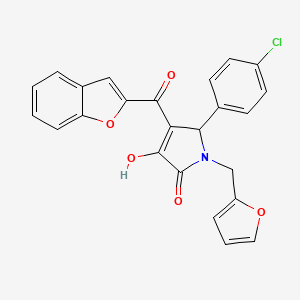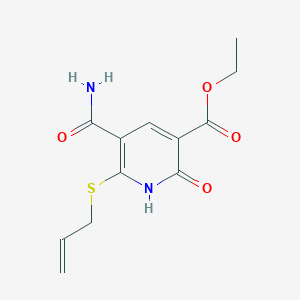![molecular formula C17H20N2O2S B4078535 N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4078535.png)
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide
Vue d'ensemble
Description
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MPSB or NPSB and is a sulfonamide derivative.
Mécanisme D'action
The mechanism of action of N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide involves the inhibition of the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues and organs. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide depend on the specific research application. For example, in studies focused on glaucoma, this compound has been shown to decrease intraocular pressure by inhibiting carbonic anhydrase in the ciliary body. In studies focused on cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide in lab experiments include its ability to selectively inhibit carbonic anhydrase activity, its potential applications in various research fields, and its relatively simple synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in various applications.
Orientations Futures
There are several future directions for research on N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide, including:
1. Further studies on the efficacy and safety of this compound in the treatment of glaucoma, epilepsy, and cancer.
2. Development of new derivatives of N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide with improved potency and selectivity.
3. Investigation of the potential applications of this compound in other research fields, such as neuroscience and biochemistry.
4. Studies on the mechanism of action of this compound and its interactions with other enzymes and molecules.
Conclusion:
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide is a chemical compound with potential applications in various scientific research fields. Its ability to selectively inhibit carbonic anhydrase activity makes it a promising candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. Further studies are needed to determine its efficacy and safety in these applications and to explore its potential in other research fields.
Applications De Recherche Scientifique
N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This compound has been shown to have potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13-18-17(15-7-5-4-6-8-15)19-22(20,21)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYCNQVAZYJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B4078461.png)



![6-amino-3-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078499.png)
![4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4078510.png)

![2-chloro-N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078514.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078523.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide](/img/structure/B4078533.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4078539.png)
![2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4078548.png)
![3-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4078553.png)